molecular formula C7H5N3O B12288513 Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Numéro de catalogue: B12288513
Poids moléculaire: 147.13 g/mol
Clé InChI: CZOGJRZETBFPSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a versatile and high-value chemical building block in medicinal chemistry and drug discovery. This unique bicyclic heterocycle, characterized by a bridgehead nitrogen atom, serves as a key synthetic intermediate for the construction of biologically active molecules . Its core structure is a privileged scaffold found in several approved therapeutics and investigational compounds, including the broad-spectrum antiviral drug Remdesivir, the antitumor agent Brivanib, and clinical-stage kinase inhibitors like BMS-690514 and BMS-599626 . The aldehyde functional group at the 7-position makes this compound an exceptionally useful precursor for further synthetic elaboration. Researchers can leverage this handle for nucleophilic addition or reductive amination reactions to introduce diverse amine-containing side chains, or use it in condensation reactions to create novel molecular architectures. Its primary research value lies in the development of targeted therapies, particularly as a core moiety in kinase inhibitors and antiviral agents . As a key intermediate, it is strictly for use in laboratory research and development. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human use.

Propriétés

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-7-2-1-6-3-8-5-9-10(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOGJRZETBFPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NN2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into electron-rich heterocycles. For pyrrolo[2,1-f]triazine derivatives, this method involves treating the parent heterocycle with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Protocol Optimization

In a representative procedure (WO2013177983A1), 2-amino-4-trifluoromethylpyridine undergoes bromination with N-bromosuccinimide (NBS) to yield a brominated intermediate. Subsequent protection of the amino group with a pivaloyl moiety precedes formylation using n-butyllithium and DMF in tetrahydrofuran (THF) at −78°C. The aldehyde is introduced regioselectively at the 7-position, achieving yields of 70–85%.

Key Reaction Conditions:
  • Reagents : DMF, POCl₃, n-BuLi
  • Temperature : −78°C to 0°C
  • Solvent : Anhydrous THF
  • Yield : 70–85%

Palladium-Catalyzed Cross-Coupling Reactions

Iodination at the 7-position enables Suzuki-Miyaura couplings with formyl-containing boronic acids. A patent (CN111423443A) describes the synthesis of 4-amino-7-iodopyrrolo[2,1-f]triazine, which serves as a precursor for cross-coupling.

Iodination and Coupling Sequence

  • Iodination : 4-Aminopyrrolo[2,1-f]triazine is treated with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in DMF at −25°C, achieving 84–90% yields.
  • Suzuki Coupling : The 7-iodo intermediate reacts with 4-formylphenylboronic acid under Pd(PPh₃)₄ catalysis, yielding the 7-carbaldehyde derivative.
Comparative Data:
Step Reagents Conditions Yield
Iodination ICl, DMF, −25°C 3 h, N₂ atmosphere 84–90%
Coupling Pd(PPh₃)₄, K₂CO₃ 80°C, 12 h 65–75%

Oxidation of Hydroxymethyl Precursors

Hydroxymethyl groups at the 7-position can be oxidized to aldehydes using manganese dioxide (MnO₂) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). This approach is advantageous for late-stage functionalization.

MnO₂-Mediated Oxidation

Ethyl pyrrolo[2,1-f]triazine-7-carboxylate is reduced to the hydroxymethyl derivative using lithium aluminum hydride (LiAlH₄). Subsequent oxidation with MnO₂ in dichloromethane (DCM) affords the aldehyde in 60–70% yield.

Reaction Scheme:
  • Reduction : LiAlH₄, THF, 0°C → RT, 2 h
  • Oxidation : MnO₂, DCM, RT, 12 h

Cycloaddition-Based Strategies

1,3-Dipolar cycloadditions of triazinium ylides with alkyne dipolarophiles offer a modular route to pyrrolotriazines. When the dipolarophile carries a formyl group, the aldehyde is incorporated directly into the heterocycle.

Triazinium Ylide Approach

Triazinium salts (e.g., 1-methyl-1,2,4-triazinium iodide) generate ylides upon treatment with base. Reaction with propiolaldehyde derivatives yields pyrrolo[2,1-f]triazine-7-carbaldehyde with 55–65% diastereoselectivity.

Optimized Parameters:
  • Base : K₂CO₃
  • Solvent : Acetonitrile
  • Temperature : 25°C

Multistep Synthesis from Pyrrole Derivatives

A linear synthesis starting from pyrrole-2-carboxylate involves N-amination, cyclization, and late-stage formylation.

Key Steps:

  • N-Amination : Methyl pyrrole-2-carboxylate reacts with O-(diphenylphosphinyl)hydroxylamine to introduce the N–N bond.
  • Cyclization : Formamidine acetate promotes triazine ring closure.
  • Formylation : Vilsmeier-Haack conditions (DMF, POCl₃) install the 7-carbaldehyde.
Yield Analysis:
Step Yield
N-Amination 80%
Cyclization 75%
Formylation 70%

Rearrangement of Pyrrolooxadiazines

Nucleophile-induced rearrangements of pyrrolo[1,2-d]oxadiazines provide access to pyrrolotriazinones, which can be oxidized to carbaldehydes.

Rearrangement and Oxidation

Treatment of pyrrolooxadiazine with sodium methoxide (NaOMe) induces rearrangement to pyrrolotriazinone. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the aldehyde.

Conditions:
  • Rearrangement : NaOMe, MeOH, 0°C, 5 min
  • Oxidation : PCC, DCM, RT, 6 h

Applications De Recherche Scientifique

Kinase Inhibition

Pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified as promising scaffolds for the development of kinase inhibitors. These compounds effectively target various kinases implicated in cancer and other diseases.

  • Mechanism of Action : The pyrrolo[2,1-f][1,2,4]triazine nucleus mimics the quinazoline structure, a well-known scaffold for kinase inhibitors. This structural similarity allows it to interact with ATP-binding sites of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .
  • Case Studies :
    • Avapritinib : This drug contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used for treating gastrointestinal stromal tumors with specific mutations .
    • Remdesivir : Another significant application is its incorporation into remdesivir, an antiviral medication effective against SARS-CoV-2 .
CompoundTarget KinaseIC50 Value (µM)Application
AvapritinibPDGFRA-Cancer therapy
Remdesivir--Antiviral treatment

Antiviral Activity

Recent studies have indicated that pyrrolo[2,1-f][1,2,4]triazine derivatives possess antiviral properties. Their efficacy against viral infections has been explored through various synthetic analogs.

  • Ebola Virus : Some derivatives have shown potential in treating Ebola and other emerging viral infections .
  • Norovirus : Specific analogs have been reported to exhibit anti-norovirus activity .

Synthetic Strategies

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives is crucial for expanding their applications. Various synthetic methodologies have been developed:

  • Synthesis Methods :
    • From pyrrole derivatives
    • Via bromohydrazone formation
    • Transition metal-mediated synthesis
    • Multistep synthesis approaches .

These methods enable the production of various substituted pyrrolo[2,1-f][1,2,4]triazines with tailored biological activities.

Biological Activities and Therapeutic Potential

Pyrrolo[2,1-f][1,2,4]triazine compounds exhibit a wide range of biological activities beyond kinase inhibition:

  • EGFR Inhibitors : Compounds targeting EGFR have shown promise in inhibiting cellular proliferation in cancer cell lines .
  • Dual Inhibitors : Certain derivatives act as dual inhibitors of c-Met and VEGFR-2 pathways .
  • Other Targets : They also inhibit pathways related to PI3K signaling and possess activity against various receptors such as MCH-R1 and CRF1 .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Key derivatives of Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde include compounds with ester, aryl, or heteroaryl substituents. Their biological activities and physicochemical properties vary significantly based on substitution patterns:

Compound Name / ID Substituents (Positions) Key Properties Biological Activity (IC₅₀ or Selectivity Index) Reference
14f (Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate) 4-(4-MeOPh), 2-p-tolyl, 7-Me Yield: 64%; m.p. 202–204°C; yellow powder Antiviral (H1N1): IC₅₀ 4 µg/mL; SI = 188
14d (Dimethyl 7-methyl-2-phenyl-4-(p-tolyl)pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate) 4-(p-tolyl), 2-Ph, 7-Me Yield: 53%; m.p. 191–192°C; orange crystals Moderate cytotoxicity
Dual c-Met/VEGFR-2 inhibitors Varied aryl/heteroaryl groups Optimized for solubility and kinase selectivity c-Met IC₅₀: 0.8–12 nM; VEGFR-2 IC₅₀: 1–15 nM
ALK inhibitors (Piperidine derivatives) Piperidine-3,4-diol substituents Diastereoselective synthesis; high kinase affinity ALK enzyme IC₅₀: 3–57 nM; cell IC₅₀: 30–500 nM

Key Observations :

  • Antiviral Activity : Methoxy and thienyl substituents enhance antiviral potency. Compound 14f showed the highest selectivity against H1N1 due to hydrogen bonding with neuraminidase .
  • Kinase Inhibition : Bulky substituents (e.g., naphthyl in 14g ) improve hydrophobic interactions with kinase ATP-binding pockets, while polar groups (e.g., piperidine-diols) enhance diastereoselectivity and target engagement .
Scaffold-Based Bioisosteres

Pyrrolo[2,1-f][1,2,4]triazine derivatives are bioisosteres of quinazolines and purines, mimicking their kinase-inhibitory profiles:

  • Quinazoline mimics : Pyrrolotriazine-based inhibitors of EGFR and MET kinases exhibit comparable potency to quinazoline drugs like gefitinib but with improved pharmacokinetic profiles .
  • Pyrazolo[4,3-e][1,2,4]triazines : These analogs show antitumor activity but lack the broad kinase selectivity of pyrrolotriazines due to reduced hydrogen-bonding capacity .
Antiviral Activity

Pyrrolotriazine derivatives inhibit viral neuraminidase and RNA-dependent RNA polymerase (RdRp). For example, 14f disrupts H1N1 replication by binding to neuraminidase’s active site, as confirmed by molecular docking . In contrast, Remdesivir (a pyrrolotriazine prodrug) targets SARS-CoV-2 RdRp but requires metabolic activation, limiting its broad-spectrum utility .

Anticancer and Kinase Inhibition
  • Dual c-Met/VEGFR-2 inhibitors: These compounds block angiogenesis and tumor metastasis by simultaneously targeting c-Met (IC₅₀: 0.8 nM) and VEGFR-2 (IC₅₀: 1 nM), outperforming single-target agents in xenograft models .
  • IRAK4 inhibitors : Derivatives with sulfoxide substituents exhibit high permeability and low toxicity, making them viable for inflammatory diseases .

Structure-Activity Relationship (SAR) Trends

  • Position 2 : Unsubstituted aryl groups (e.g., phenyl) favor antiviral activity, while electron-withdrawing groups (e.g., Cl) enhance kinase affinity .
  • Position 4 : Hydrogen-bond acceptors (e.g., methoxy) improve target engagement in neuraminidase, whereas hydrophobic groups (e.g., naphthyl) optimize kinase inhibition .
  • Position 7 : Carbaldehyde (-CHO) enables further derivatization (e.g., Schiff base formation) but may reduce metabolic stability compared to ester or amide derivatives .

Activité Biologique

Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is an intriguing compound within the realm of heterocyclic chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a fused ring system comprising a pyrrole and triazine structure. The presence of an aldehyde functional group at the 7-position and an amino group at the 4-position enhances its chemical reactivity and biological properties. The molecular formula is C₇H₈N₄O with a molecular weight of approximately 164.16 g/mol.

Biological Activities

The biological activities of pyrrolo[2,1-f][1,2,4]triazine derivatives have been extensively studied, revealing a range of pharmacological effects:

  • Antiviral Activity : Compounds in the pyrrolo[2,1-f][1,2,4]triazine class have shown potential as antiviral agents. For instance, derivatives have been investigated for their ability to inhibit RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication .
  • Antitumor Effects : Some studies indicate that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit cytotoxicity against various cancer cell lines. For example, certain C-nucleosides derived from this compound demonstrated potent activity in inhibiting cell viability in cancer models .
  • Kinase Inhibition : Research has highlighted the role of pyrrolo[2,1-f][1,2,4]triazine derivatives as kinase inhibitors. Compounds targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) have shown promising results with low IC50 values (e.g., IC50 = 0.023 µM against VEGFR-2) .

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound's interaction with enzymes such as RdRp is crucial for its antiviral properties. The binding affinity and inhibition kinetics are essential for understanding its efficacy against viral pathogens.
  • Cell Signaling Modulation : By inhibiting key kinases involved in cell proliferation and survival pathways (e.g., EGFR), these compounds can alter signaling cascades that lead to tumor growth suppression .

Synthesis of this compound

The synthesis typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:

  • Condensation Reactions : The reaction of 1-amino-pyrrole derivatives with formamidine acetate leads to the formation of the pyrrolo-triazine framework followed by functionalization to introduce the aldehyde group at the 7-position.

Comparative Analysis of Related Compounds

The following table summarizes notable compounds structurally related to this compound along with their unique biological activities:

Compound NameStructureUnique Features
Pyrrolo[3,2-f][1,2]triazoleStructurePotential antitumor activity
5-Aminopyrrolo[3,2-f][1,2]triazineStructureStudied for antiviral properties
6-Aminopyrido[3',2':3,4]imidazo[5-b]pyridineStructureKnown for anti-inflammatory effects

Case Study 1: Antiviral Activity

A study explored the antiviral potential of various pyrrolo[2,1-f][1,2,4]triazine derivatives against RNA viruses. The results indicated that specific modifications at the 7-position significantly enhanced antiviral potency.

Case Study 2: Antitumor Efficacy

In vivo studies demonstrated that certain pyrrolo-triazine derivatives reduced tumor size in xenograft models when administered at optimized doses. This highlights their potential as therapeutic agents in oncology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.